ethyl 5-cyclopentaneamido-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-cyclopentaneamido-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural attributes include:
- 5-Cyclopentaneamido substituent: A bulky lipophilic group that may enhance membrane permeability.
- Ethyl carboxylate ester: Enhances solubility in organic solvents compared to free carboxylic acids.
Crystallographic data for such compounds are typically resolved using SHELX software, which is widely employed for small-molecule refinement .
Properties
IUPAC Name |
ethyl 5-(cyclopentanecarbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-3-30-22(28)18-16-12-31-20(23-19(26)13-6-4-5-7-13)17(16)21(27)25(24-18)14-8-10-15(29-2)11-9-14/h8-13H,3-7H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPQEHLNYINUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3CCCC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-cyclopentaneamido-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thieno[3,4-d]pyridazine class, which is noted for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core with an ethyl ester at the carboxylate position and a cyclopentane amide group. The presence of the 4-methoxyphenyl substituent is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O4S |
| Molecular Weight | 350.39 g/mol |
| Structure | Structure |
This compound has been identified as a potential adenosine A1 receptor allosteric modulator and antagonist . This interaction suggests that it may influence adenosine signaling pathways involved in various physiological processes, including cardiovascular regulation and neuroprotection.
Biological Activities
Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit several pharmacological properties:
- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : The presence of the methoxy group has been linked to reduced inflammatory responses in preclinical models.
- Neurological Applications : The modulation of adenosine receptors suggests potential benefits in treating neurological disorders such as epilepsy and neurodegenerative diseases.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Study on Anticancer Properties : A derivative with similar structural features demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 25 µM.
- Anti-inflammatory Study : A related compound showed a reduction in TNF-alpha levels by 50% in lipopolysaccharide-stimulated macrophages, indicating strong anti-inflammatory potential.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazine | Contains methoxy group | Potential anti-inflammatory properties |
| 5-Cyclopentanecarbonylamino-4-oxothieno[3,4-d]pyridazine | Similar core structure | Anticancer activity |
| Ethyl 5-(2,3-dimethoxybenzamido)-thieno[3,4-d]pyridazine | Dimethoxy substitution | Antiviral properties |
Comparison with Similar Compounds
Table 1: Comparison of Key Features
Key Differences and Implications
The ethyl carboxylate ester enhances solubility in organic phases relative to methyl esters (e.g., ’s indene derivatives) .
Synthetic Complexity :
- Palladium-catalyzed coupling (e.g., Example 72 ) implies higher complexity and cost compared to the target compound’s likely straightforward reflux-based synthesis .
Pharmacological Potential: The 4-methoxyphenyl group is a common pharmacophore in bronchodilators ( ), suggesting the target compound may share receptor-binding profiles. However, the cyclopentaneamido group could modulate selectivity or potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
